1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-
Description
The compound 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- is a heterocyclic molecule featuring a pyrazolo-isoquinoline core substituted with a 4-fluorophenyl group at position 1 and a 3-pyridinyl moiety at position 3.
Structure
3D Structure
Properties
Molecular Formula |
C21H13FN4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-pyridin-3-ylpyrazolo[3,4-f]isoquinoline |
InChI |
InChI=1S/C21H13FN4/c22-16-3-5-17(6-4-16)26-21-15(12-25-26)10-19(14-2-1-8-23-11-14)20-13-24-9-7-18(20)21/h1-13H |
InChI Key |
FJDTVKBADLEXTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=NC=CC3=C4C(=C2)C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of reagents and reaction conditions is critical to minimize by-products and ensure the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 in 5-chloro-1H-pyrazolo[3,4-f]isoquinoline derivatives undergoes nucleophilic displacement with amines or alkoxides. For example:
-
Reaction with piperazine : Substitution at C5 yields 5-piperazinyl derivatives, a common pharmacophore in drug design .
-
Alkoxy substitution : Methoxide or ethoxide ions replace chlorine under reflux conditions (80–120°C), forming ether-linked analogs .
Key Conditions :
| Reactant | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Piperazine | DMF | 100°C | 62–75 |
| Sodium methoxide | Methanol | Reflux | 55–68 |
Cyclocondensation Reactions
Pyrazolo[3,4-f]isoquinolines participate in multicomponent reactions (MCRs) to form fused heterocycles:
-
Friedländer-type condensation : Reaction with o-aminobenzaldehyde derivatives in acidic media yields tetracyclic systems (e.g., pyrazolo[3,4-f] naphthyridines) .
-
Pfitzinger synthesis : Isatin derivatives react under basic conditions to form spiro-oxindole hybrids, though decarboxylation side reactions may occur .
Mechanistic Pathway :
-
Keto-acid intermediate formation via ring-opening of isatin.
-
Condensation with aldehydes/ketones.
Electrophilic Aromatic Substitution
The electron-rich pyrazole and isoquinoline rings facilitate electrophilic attacks:
-
Nitration : Concentrated HNO₃ at 0–5°C introduces nitro groups at C7 or C9 positions .
-
Sulfonation : Fuming H₂SO₄ selectively sulfonates the isoquinoline ring .
Regioselectivity :
-
Nitration favors the para position relative to the pyridinyl substituent.
-
Steric hindrance from the 4-fluorophenyl group limits substitution at C3 .
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed reactions enable functionalization:
-
Suzuki coupling : Aryl boronic acids couple at C5 (if halogenated) to introduce biaryl moieties .
-
Buchwald–Hartwig amination : Amination of brominated derivatives with secondary amines .
Optimized Parameters :
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | K₂CO₃ | 70–82 |
| Pd(dba)₂ | BINAP | Cs₂CO₃ | 65–78 |
Photophysical Modifications
The π-conjugated system allows tuning of optoelectronic properties:
-
Halogen exchange : Replacement of fluorine with heavier halogens (Cl, Br) redshifts fluorescence emission .
-
Aggregation-induced emission (AIE) : Bulky substituents at C1 suppress π-π stacking, enhancing solid-state luminescence .
Emission Data :
| Substituent at C1 | λ<sub>em</sub> (nm) | Quantum Yield (%) |
|---|---|---|
| 4-Fluorophenyl | 480 | 28 |
| 2-Naphthyl | 520 | 45 |
Biological Activity Correlations
Though not directly studied for this derivative, structural analogs exhibit:
-
Kinase inhibition : Pyridinyl groups enhance ATP-binding pocket interactions.
-
Antimicrobial activity : Fluorophenyl moieties improve membrane penetration .
Challenges and Limitations
Scientific Research Applications
Scientific Research Applications
1H-Pyrazolo[3,4-f]isoquinoline derivatives have shown promise in various therapeutic areas:
- Anticancer Activity : Several studies indicate that derivatives of this compound exhibit significant inhibitory effects on cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival.
- Antimicrobial Properties : Research has demonstrated that certain derivatives possess antimicrobial activity, suggesting potential applications in treating bacterial infections.
- Neurological Disorders : Compounds within this class have been investigated for their neuroprotective effects. They may target neurotransmitter systems implicated in conditions such as depression and anxiety.
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to 1H-Pyrazolo[3,4-f]isoquinoline and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Similar pyrazole and quinoline structure | Anticancer properties |
| 1H-Pyrazolo[3,4-d]pyrimidine | Contains a pyrimidine ring | Antimicrobial activity |
| 1H-Pyrazolo[3,4-g]hexahydroisoquinoline | Hydrocarbon saturation changes reactivity | Potential antidepressant effects |
Case Studies
Several case studies highlight the efficacy of 1H-Pyrazolo[3,4-f]isoquinoline derivatives in various applications:
- Cancer Research : A study demonstrated that a specific derivative inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This finding underscores the potential for developing targeted cancer therapies based on this compound's framework.
- Antimicrobial Testing : In vitro tests showed that certain derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. This suggests that further development could lead to new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Unlike Adoprazine (), which includes a piperazine-benzodioxin system, the target lacks a solubilizing linker, suggesting lower bioavailability but higher membrane permeability .
- The 4-fluorophenyl group, common across all compounds, provides metabolic stability by resisting oxidative degradation, while the 3-pyridinyl moiety may enhance water solubility compared to purely aromatic substituents .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Fluorine substitution (4-fluorophenyl) in the target compound likely reduces CYP450-mediated metabolism, similar to fipronil (), which uses trifluoromethyl groups for the same purpose .
- Solubility : The 3-pyridinyl group may improve aqueous solubility relative to purely hydrophobic substituents (e.g., phenyl in ), though Adoprazine’s piperazine linker () offers superior solubility .
- Synthetic Complexity : The target compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura for pyridinyl attachment), as seen in ’s pyrazolo[3,4-c]pyrimidine derivatives .
Biological Activity
1H-Pyrazolo[3,4-f]isoquinoline derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents. The compound 1-(4-fluorophenyl)-5-(3-pyridinyl)- is of particular interest due to its structural features that may confer specific biological properties.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 364.35 g/mol. Its structure features a pyrazoloisoquinoline core, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that 1H-pyrazolo[3,4-f]isoquinoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported the anticancer potential of pyrazolo[3,4-f]isoquinoline derivatives through mechanisms such as apoptosis induction and cell cycle arrest.
- Kinase Inhibition : These compounds have been identified as potent inhibitors of various kinases, which are crucial in cancer signaling pathways.
Anticancer Mechanisms
Recent studies have highlighted the mechanisms through which 1H-pyrazolo[3,4-f]isoquinoline compounds exert their anticancer effects:
- Induction of Apoptosis : Compounds have been shown to upregulate pro-apoptotic markers (e.g., p53 and Bax) while downregulating anti-apoptotic markers (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
- Cell Cycle Arrest : The compounds can induce cell cycle arrest at the G2/M phase, inhibiting cellular proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the substituents on the pyrazolo[3,4-f]isoquinoline framework can significantly alter their potency and selectivity against specific targets.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of 1H-pyrazolo[3,4-f]isoquinoline derivatives:
- Study on Apoptosis Induction : A study demonstrated that specific derivatives could induce apoptosis in A549 lung cancer cells through intrinsic pathways by activating caspases 3 and 9 .
- Kinase Inhibition Profile : Another investigation revealed that certain derivatives displayed IC50 values in the nanomolar range against key kinases like Haspin, suggesting their potential as targeted therapies in oncology .
Q & A
Q. What are the key synthetic methodologies for preparing pyrazolo[3,4-f]isoquinoline derivatives, and how are reaction conditions optimized?
The synthesis of pyrazolo[3,4-f]isoquinoline derivatives typically involves cyclization strategies. For example, 1H-pyrazolo[3,4-f]isoquinoline scaffolds can be synthesized via regioselective metalation followed by palladium-catalyzed cross-coupling to introduce aryl substituents (e.g., 4-fluorophenyl or 3-pyridinyl groups). Cyclization of formyl groups with amino or iminophosphorane moieties is critical for forming the pyridine B-ring . Optimization of reaction sequences (e.g., Staudinger/aza-Wittig protocols) and protecting group strategies (e.g., benzyloxy groups) are essential to improve yields . Reaction conditions such as temperature (e.g., 100°C for 16 hours in ) and solvent choice (e.g., xylene reflux in ) significantly influence product purity.
Q. How are structural and purity characteristics validated for pyrazolo[3,4-f]isoquinoline derivatives?
Validation relies on multi-technique characterization :
- NMR spectroscopy : Confirms regiochemistry and substituent positions (e.g., aromatic proton splitting patterns in ).
- Mass spectrometry (MS) : Validates molecular weight (e.g., exact mass matching within 0.0002 Da in ).
- Melting point analysis : Assesses compound purity (reported for derivatives in and ).
- Chromatography : TLC monitors reaction progress, while flash chromatography or recrystallization (e.g., from methanol in ) purifies crude products.
Advanced Research Questions
Q. How do fluorinated substituents (e.g., 4-fluorophenyl) influence the physicochemical and biological properties of pyrazolo[3,4-f]isoquinoline derivatives?
Fluorine introduction enhances lipophilicity and metabolic stability , impacting bioavailability. For example, 1-((4-fluorophenyl)thio)isoquinoline (FPTQ) in shows anti-inflammatory activity in zebrafish models, attributed to fluorine’s electron-withdrawing effects improving target binding. Computational workflows (e.g., docking studies in ) can predict how fluorination alters binding to targets like PI3Kδ or mGluR1. Additionally, fluorine’s steric effects may modulate dihedral angles in crystal structures (e.g., 66.34° between fluorophenyl groups in ), affecting molecular packing and stability .
Q. What strategies resolve contradictions in reaction yields or purity when scaling up pyrazolo[3,4-f]isoquinoline synthesis?
Discrepancies in yields often arise from substituent electronic effects or reagent stoichiometry . For example:
- Cross-coupling efficiency : Electron-deficient aryl groups (e.g., 4-fluorophenyl) may slow palladium-catalyzed coupling, requiring excess boronic acids (e.g., 1.2–1.5 equivalents in ).
- Purification challenges : Bulky substituents (e.g., naphthyl groups in ) reduce solubility, necessitating gradient chromatography (0–100% AcOEt in heptane in ) instead of recrystallization.
- Byproduct formation : Extended reflux times (e.g., 30 hours in ) may degrade intermediates; real-time TLC monitoring mitigates this .
Q. How can computational methods guide the design of pyrazolo[3,4-f]isoquinoline derivatives with enhanced bioactivity?
- Molecular docking : Predicts binding modes to targets like PI3Kδ () or mGluR1 ().
- QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett σ values) with activity trends. For example, electron-withdrawing groups (e.g., -F) may improve IC₅₀ values in enzyme assays.
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, CNS permeability) to prioritize derivatives for synthesis .
Methodological Considerations
Q. What crystallographic techniques elucidate the 3D structure and intermolecular interactions of pyrazolo[3,4-f]isoquinoline derivatives?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral angles : E.g., 11.50° between pyrazole and benzene rings in , influencing planarity and π-π stacking.
- Intermolecular interactions : C–H⋯π and halogen bonding (e.g., F⋯H contacts in ) stabilize crystal lattices.
- Envelope conformations : Pyrazole ring puckering affects solubility and bioavailability .
Q. How are biological activities (e.g., anti-inflammatory, antimicrobial) experimentally validated for these compounds?
- In vitro assays : LPS-stimulated RAW264.7 macrophages () quantify anti-inflammatory cytokine suppression (e.g., TNF-α via ELISA).
- In vivo models : Transgenic zebrafish (e.g., Tg(mpx::EGFP)) assess neutrophil migration inhibition ().
- Antimicrobial testing : MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with derivatives from and .
Data Analysis and Optimization
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted for structurally similar derivatives?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing 3-pyridinyl vs. 4-fluorophenyl protons).
- Isotopic labeling : ¹⁵N/¹³C labeling tracks nitrogen/carbon environments in complex heterocycles .
- DFT calculations : Predicts NMR chemical shifts to validate experimental assignments .
Q. What role do protecting groups play in multi-step syntheses of pyrazolo[3,4-f]isoquinoline derivatives?
- Benzyloxy groups : Temporarily mask reactive hydroxyls during cross-coupling ().
- Tert-butyl carbamates : Protect amines in intermediates (e.g., piperazine in ) to prevent side reactions.
- Selective deprotection : Strong acids (e.g., HCl in ) or hydrogenolysis remove groups without degrading the core structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
